![molecular formula C11H13BrN2O2 B1530994 N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide CAS No. 1138442-66-6](/img/structure/B1530994.png)
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide
Vue d'ensemble
Description
N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is a chemical compound with the molecular formula C₁₁H₁₃BrN₂O₂ and a molecular weight of 285.14 g/mol . It falls within the category of biochemicals used in proteomics research. Although its primary application is not diagnostic or therapeutic, it plays a crucial role in scientific investigations.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
The compound N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide plays a significant role in the field of chemical synthesis, particularly as a fluorescent atom transfer radical polymerization (ATRP) initiator. It was synthesized and analyzed using various spectroscopic methods, demonstrating its efficiency in polymerizing acrylates due to its fluorescent properties (Kulai & Mallet-Ladeira, 2016).
Antimicrobial and Anticonvulsant Activities
Research has also explored the antimicrobial and anticonvulsant potentials of derivatives of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide. For instance, compounds synthesized from the cyclocondensation of 2-bromoacetyl derivatives showed promising results in animal toxicity, analgesic, and anti-inflammatory studies, indicating their potential as anti-inflammatory agents (Thabet et al., 2011). Similarly, derivatives of this compound have been investigated for their anticonvulsant properties, revealing significant potency against generalized seizures, with some isomers surpassing the effectiveness of standard drugs in preclinical models (Idris et al., 2011).
Antimalarial Research
In antimalarial research, derivatives based on the aminoacetamide scaffold, related to N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide, have shown low-nanomolar activity against Plasmodium falciparum. These compounds have been identified as potential candidates for further development due to their excellent antimalarial potency and selectivity (Norcross et al., 2019).
Anticancer Applications
The study of N-hydroxy-3-phenyl-2-propenamides, a category closely related to the structural framework of N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide, has led to the discovery of novel inhibitors of human histone deacetylase (HDAC). These inhibitors have shown potent enzyme inhibition and selective anticancer activity in preclinical models, with some compounds advancing to clinical trials (Remiszewski et al., 2003).
Propriétés
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-10(15)13-8-4-3-5-9(6-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVFABXPWJRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



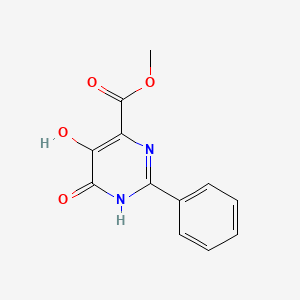
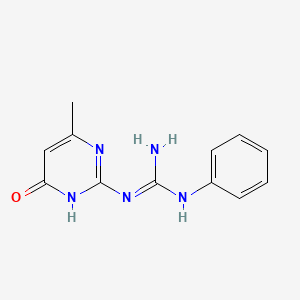
![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1530917.png)
![[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B1530919.png)
![5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione](/img/structure/B1530920.png)
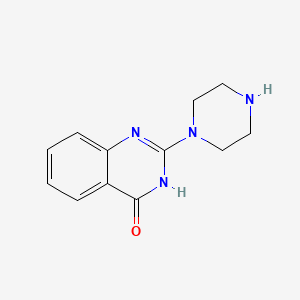
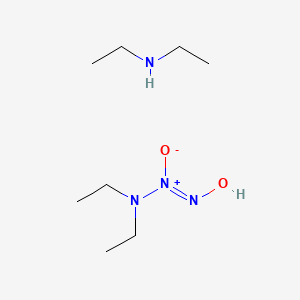
![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)
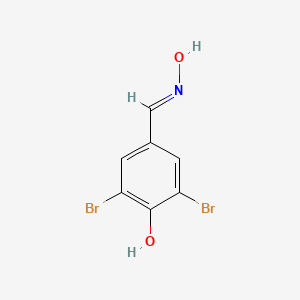
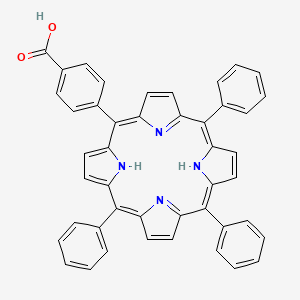
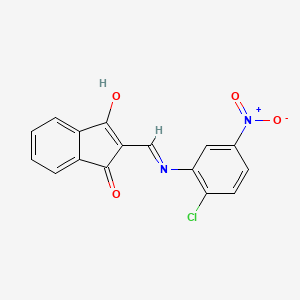
![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)
